4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone
CAS No.: 893750-62-4
Cat. No.: VC3362854
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893750-62-4 |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 4-(aminomethyl)-1-tert-butylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C9H18N2O/c1-9(2,3)11-6-7(5-10)4-8(11)12/h7H,4-6,10H2,1-3H3 |
| Standard InChI Key | OEXQKGOAZYILFN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1CC(CC1=O)CN |
| Canonical SMILES | CC(C)(C)N1CC(CC1=O)CN |
Introduction
Chemical Structure and Identification
4-(Aminomethyl)-1-tert-butyl-2-pyrrolidinone belongs to the pyrrolidinone class of compounds, featuring a five-membered lactam ring with specific substituents. The structure incorporates a tert-butyl group attached to the nitrogen of the pyrrolidinone ring and an aminomethyl group at the 4-position. This combination of functional groups creates a molecule with both basic (amine) and amide functionalities .
The hydrochloride salt of this compound has been well-characterized and is registered in chemical databases with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉ClN₂O |
| Average Mass | 206.714 Da |
| Monoisotopic Mass | 206.118591 Da |
| ChemSpider ID | 30907790 |
This compound is identified by various names in chemical literature, including:
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4-(Aminomethyl)-1-(2-methyl-2-propanyl)-2-pyrrolidinone hydrochloride (1:1) [ACD/IUPAC Name]
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2-Pyrrolidinone, 4-(aminomethyl)-1-(1,1-dimethylethyl)-, hydrochloride (1:1) [ACD/Index Name]
The free base form, without the hydrochloride, would have the molecular formula C₉H₁₈N₂O.
Physical and Chemical Properties
Structural Characteristics
The defining structural features of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone include:
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A pyrrolidinone core with a carbonyl group at position 2
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A tert-butyl substituent on the nitrogen atom, which introduces steric bulk and hydrophobicity
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An aminomethyl group at position 4, providing a primary amine functionality
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The presence of both amide and amine functional groups, creating a molecule with multiple reaction sites
Predicted Properties
While specific physical data for 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone is limited in the available literature, properties can be inferred by examining related compounds and considering the influence of its functional groups:
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Solubility: The molecule likely exhibits good solubility in polar solvents due to the presence of the amine group and the amide carbonyl, both of which can participate in hydrogen bonding.
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Basicity: The primary amine functionality would confer basic properties, with the ability to form salts with acids (as evidenced by the characterized hydrochloride form).
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Melting/Boiling Points: Based on related pyrrolidinone compounds like 1-butylpyrrolidin-2-one (which has a boiling point of 243.8±9.0°C at 760 mmHg), 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone would likely have a high boiling point due to its molecular weight and capacity for hydrogen bonding .
Synthesis and Production Methods
Related Synthetic Precedents
A patent describes a process for preparing 2-aminomethyl-pyrrolidine that might serve as a conceptual template, involving:
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Reacting 2-pyrrolidone with reactive benzylated compounds (such as benzyl halides)
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Converting the resulting N-benzyl-2-pyrrolidone through further transformations
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Ultimately yielding the desired aminomethyl pyrrolidine derivative
The patent reports yields of approximately 78% with high purity (97.6% by gas chromatography) for their specific target compound . Similar methodologies could potentially be adapted for the synthesis of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone with appropriate modifications to account for regioselectivity and the specific substitution pattern.
Related Pyrrolidinone Derivatives
Understanding 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone in the context of related compounds provides valuable insights into its potential properties and applications.
N-Butylpyrrolidinone
N-Butylpyrrolidinone (NBP) has been investigated as an alternative green solvent for solid-phase peptide synthesis. Unlike N-methylpyrrolidinone (NMP), which is classified as a reproductive toxin and listed as a "Substance of Very High Concern" in the EU, N-butylpyrrolidinone is reported to be neither mutagenic nor reprotoxic while retaining essential characteristics of a dipolar aprotic solvent .
This example illustrates how structural modifications to the pyrrolidinone scaffold can dramatically influence toxicological properties while preserving desirable solvent characteristics.
1-Butylpyrrolidin-2-one
Another related compound, 1-butylpyrrolidin-2-one, has been characterized with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.211 g/mol |
| Density | 1.0±0.1 g/cm³ |
| Boiling Point | 243.8±9.0°C at 760 mmHg |
| Flash Point | 103.0±9.3°C |
| LogP | 1.20 |
These physical properties may provide insights into the characteristics of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone, considering structural similarities and differences .
Analytical Characterization
The analysis and characterization of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone would employ standard techniques for organic compounds, with specific considerations for its functional groups.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation:
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¹H NMR would show:
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A prominent singlet for the tert-butyl group (9H)
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Complex splitting patterns for the pyrrolidinone ring protons
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Characteristic signals for the aminomethyl group
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Exchangeable protons from the NH₂ group
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¹³C NMR would reveal:
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The carbonyl carbon of the pyrrolidinone ring (typically ~175 ppm)
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The quaternary carbon of the tert-butyl group
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The various CH₂ carbons of the ring and aminomethyl group
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Mass spectrometry would provide molecular weight confirmation and characteristic fragmentation patterns, likely featuring:
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Loss of the tert-butyl group (57 mass units)
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Fragmentation of the pyrrolidinone ring
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Loss of the aminomethyl group
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Chromatographic Analysis
The presence of the basic amine functionality would influence chromatographic behavior, potentially requiring:
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Specialized column conditions in HPLC
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Buffer systems to control protonation state
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Consideration of peak tailing due to the basic site
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Potential derivatization strategies to enhance detection sensitivity
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